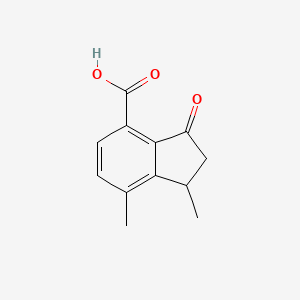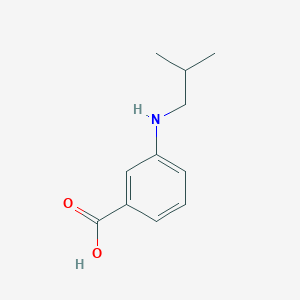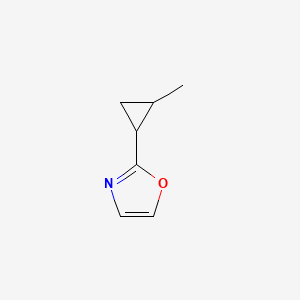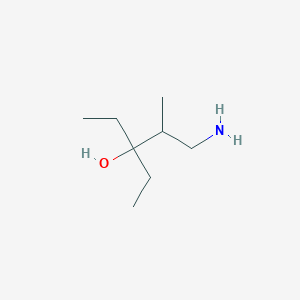
1-Amino-3-ethyl-2-methylpentan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-3-ethyl-2-methylpentan-3-ol is an organic compound with the molecular formula C8H19NO It is a chiral molecule with both an amino group and a hydroxyl group, making it a versatile intermediate in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Amino-3-ethyl-2-methylpentan-3-ol can be synthesized through several methods. One common approach involves the reaction of 3-ethyl-2-methylpentan-3-ol with ammonia or an amine under suitable conditions. The reaction typically requires a catalyst and may be carried out under elevated temperatures and pressures to achieve high yields.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and high throughput. The process may include steps such as distillation and crystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-Amino-3-ethyl-2-methylpentan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The amino group can participate in substitution reactions, forming new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amines or alcohols.
Scientific Research Applications
1-Amino-3-ethyl-2-methylpentan-3-ol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-amino-3-ethyl-2-methylpentan-3-ol involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in enzymatic reactions. These interactions can affect metabolic pathways and cellular processes, making the compound useful in biochemical research.
Comparison with Similar Compounds
Similar Compounds
1-Amino-3-methylpentan-3-ol: Similar in structure but lacks the ethyl group.
1-Amino-2-methyl-2-propanol: Contains a different arrangement of the carbon skeleton.
3-Dimethylamino-1-propanol: Features a dimethylamino group instead of a primary amino group.
Uniqueness
1-Amino-3-ethyl-2-methylpentan-3-ol is unique due to its specific arrangement of functional groups, which provides distinct reactivity and potential applications compared to its analogs. The presence of both an amino and a hydroxyl group in a chiral environment makes it particularly valuable in asymmetric synthesis and pharmaceutical development.
Properties
Molecular Formula |
C8H19NO |
|---|---|
Molecular Weight |
145.24 g/mol |
IUPAC Name |
1-amino-3-ethyl-2-methylpentan-3-ol |
InChI |
InChI=1S/C8H19NO/c1-4-8(10,5-2)7(3)6-9/h7,10H,4-6,9H2,1-3H3 |
InChI Key |
JFWNAXIPMRHTOS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(C(C)CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


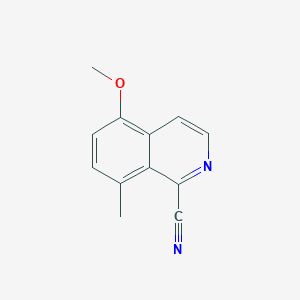
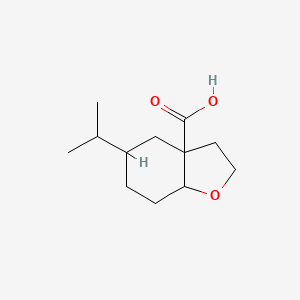
![2-[(3-Methoxyphenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13202320.png)

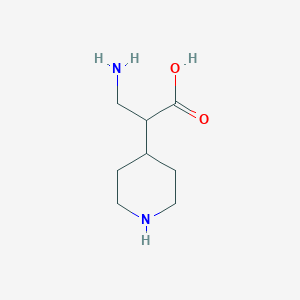
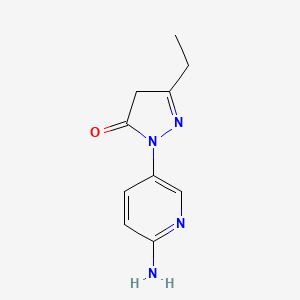

![[1-(Chloromethyl)cyclopropyl]cyclopentane](/img/structure/B13202345.png)

